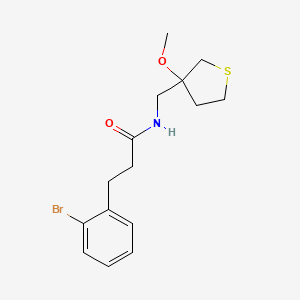

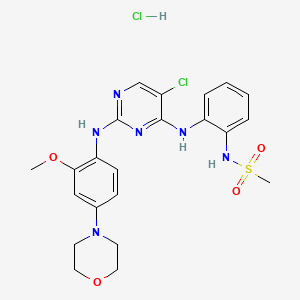

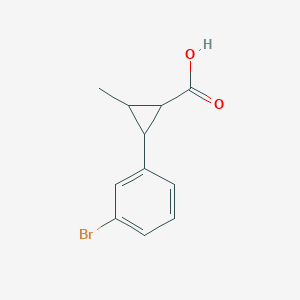

![molecular formula C18H23N3O2 B2540133 1-(1-adamantyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]urea CAS No. 324036-96-6](/img/structure/B2540133.png)

1-(1-adamantyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains an adamantyl group, which is a bulky, three-dimensional structure derived from adamantane . It also contains a urea functional group, which is a common feature in many pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the adamantyl group, which is a three-dimensional, cage-like structure . The urea group would likely form hydrogen bonds with other molecules, which could affect the overall structure and properties of the compound .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the adamantyl group is known to undergo reactions such as radical substitutions . The urea group could potentially undergo reactions such as hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the adamantyl group, which could impart lipophilicity and structural stability . The urea group could contribute to the solubility of the compound in water .科学的研究の応用

Synthesis and Properties

Researchers have synthesized and studied various ureas containing adamantane moieties for their inhibitory activity against human soluble epoxide hydrolase (sEH), highlighting their potential therapeutic applications. These compounds, characterized by their reduced melting points and increased solubility in water, exhibit inhibitory activity in the low nanomolar range, underscoring their efficacy as sEH inhibitors (Butov, Burmistrov, & Danilov, 2017). A notable aspect of these studies is the exploration of various substituents on the adamantane scaffold to improve pharmacokinetic properties and enhance the inhibitors' solubility and metabolic stability, which are crucial for their in vivo efficacy (Burmistrov et al., 2018).

Inhibitory Activity and Pharmacokinetics

Adamantane ureas have shown significant inhibitory activity against sEH, with modifications to the adamantane group aimed at improving solubility and stability. These modifications have led to the development of compounds with enhanced oral bioavailability and in vivo efficacy, suggesting potential for therapeutic applications in cardiovascular diseases and inflammatory conditions (Hwang et al., 2007). The exploration of urea derivatives, including their synthesis and biological evaluation, has revealed promising antimicrobial activities, with specific compounds exhibiting significant growth inhibition against problematic bacterial strains such as Acinetobacter baumannii, highlighting the potential of these compounds in addressing antibiotic resistance (Patil et al., 2019).

将来の方向性

特性

IUPAC Name |

1-(1-adamantyl)-3-[(E)-(2-hydroxyphenyl)methylideneamino]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2/c22-16-4-2-1-3-15(16)11-19-21-17(23)20-18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,11-14,22H,5-10H2,(H2,20,21,23)/b19-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZOQMLBHONNMH-YBFXNURJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)NN=CC4=CC=CC=C4O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)N/N=C/C4=CC=CC=C4O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49647112 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(1-adamantyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3E)-4-hydroxy-3-{2-[(4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidenedecahydronaphthalen-1-yl]ethylidene}dihydrofuran-2(3H)-one](/img/structure/B2540052.png)

![N-[[2-(2,2-difluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2540053.png)

![3-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-1H-indazole](/img/structure/B2540065.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)acrylamide](/img/structure/B2540073.png)